phenyl3-methoxypropanoate

Descripción

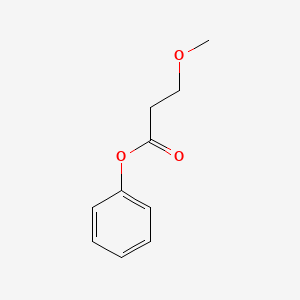

Phenyl 3-methoxypropanoate (IUPAC: 3-methoxyphenyl propanoate) is an ester derivative of propanoic acid, where the phenyl group is substituted with a methoxy (-OCH₃) group at the meta position. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. The compound is structurally characterized by a propanoate backbone esterified to a 3-methoxyphenyl group. Synonyms include 3-methoxybenzenepropanoate and m-methoxyhydrocinnamate .

Propiedades

IUPAC Name |

phenyl 3-methoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEXXGPXAISQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99186-46-6 | |

| Record name | phenyl 3-methoxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl 3-methoxypropanoate can be synthesized through several methods. One common approach involves the esterification of phenol with 3-methoxypropanoic acid in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods: Industrial production of phenyl 3-methoxypropanoate often employs continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Phenyl 3-methoxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenyl 3-methoxypropanoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of phenyl 3-methoxypropanoate can yield phenyl 3-methoxypropanol, typically using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Phenyl 3-methoxypropanoic acid.

Reduction: Phenyl 3-methoxypropanol.

Substitution: Various substituted phenyl 3-methoxypropanoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : Phenyl 3-methoxypropanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in developing new compounds.

2. Biology

- Biological Activity Investigation : Research has indicated that phenyl 3-methoxypropanoate may exhibit biological activity through interactions with enzymes and cellular pathways. Studies are ongoing to explore its potential as a therapeutic agent against various diseases, including cancer .

3. Medicine

- Pharmaceutical Precursor : The compound is being explored as a precursor in synthesizing pharmaceutical compounds. Its derivatives have shown promise in antitumor activity, particularly against cisplatin-resistant cancer cells . For instance, modifications of similar esters have led to compounds with significant inhibitory effects on cancer cell proliferation.

4. Industry

- Fragrance and Flavoring Agents : Due to its aromatic properties, phenyl 3-methoxypropanoate is utilized in producing fragrances and flavoring agents in the food industry. Its pleasant scent profile makes it suitable for various applications in consumer products.

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of derivatives related to phenyl 3-methoxypropanoate. Compounds synthesized from similar structures demonstrated selective cytotoxicity against cancerous cells while sparing non-cancerous cells. The mechanism involved targeting specific signaling pathways associated with tumor growth .

Case Study 2: Enzyme Interaction

Research has focused on the interactions between phenyl 3-methoxypropanoate and various enzymes involved in metabolic pathways. Preliminary findings suggest that this compound may inhibit certain enzymes that play a role in cancer cell metabolism, thereby reducing tumor viability .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used to create complex organic molecules |

| Biology | Investigated for biological activity | Potential interactions with enzymes |

| Medicine | Precursor for pharmaceuticals | Antitumor activity against resistant cancer cells |

| Industry | Fragrance and flavoring agent | Utilized in consumer product formulations |

Mecanismo De Acción

The mechanism of action of phenyl 3-methoxypropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with phenyl 3-methoxypropanoate. Key differences in substituents, physical properties, and applications are highlighted:

3-(3-Methoxyphenyl)propanoic Acid

- Structure: Propanoic acid substituted with a 3-methoxyphenyl group.

- Molecular Formula : C₁₀H₁₂O₃.

- Molecular Weight : 180.20 g/mol.

- Key Differences : The carboxylic acid (-COOH) group replaces the ester (-COOR) functionality, enhancing polarity and acidity (pKa ≈ 4.5–5.0). This increases solubility in aqueous media compared to the ester form .

Methyl 3-(4-Methoxyphenyl)propanoate

- Structure: Methyl ester of 3-(4-methoxyphenyl)propanoic acid.

- Molecular Formula : C₁₁H₁₄O₃.

- Molecular Weight : 194.23 g/mol.

- Melting point and solubility data are unavailable, but para-substituted analogs generally exhibit lower melting points than meta-substituted isomers .

Ethyl 3-Hydroxy-3-phenylpropionate

- Structure: Ethyl ester of 3-hydroxy-3-phenylpropanoic acid.

- Molecular Formula : C₁₁H₁₄O₃.

- Molecular Weight : 194.23 g/mol.

- Key Differences : A hydroxyl (-OH) group replaces the methoxy substituent, introducing hydrogen-bonding capability. This increases hydrophilicity and may affect biological activity. The compound (CAS 5764-85-2) is used in flavor and fragrance industries .

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate

- Structure : Ethyl ester with a fluorine atom and ketone group.

- Molecular Formula : C₁₁H₁₁FO₃.

- Molecular Weight : 210.20 g/mol.

- Key Differences : The fluorine atom and ketone group enhance electrophilicity, making this compound reactive in nucleophilic acyl substitution. It is used in medicinal chemistry for synthesizing fluorinated drug candidates .

Methyl (3S)-3-Amino-3-Phenylpropanoate Hydrochloride

- Structure: Methyl ester with an amino (-NH₂) group and phenyl substitution.

- Molecular Formula: C₁₀H₁₄ClNO₂.

- Molecular Weight : 215.68 g/mol.

- Key Differences: The amino group introduces basicity, and the hydrochloride salt form improves stability and solubility. This compound (CAS 144494-72-4) is a key intermediate in synthesizing chiral pharmaceuticals .

Data Table: Comparative Analysis

Research Findings and Trends

- Substituent Position Effects: Meta-substituted methoxyphenyl compounds (e.g., phenyl 3-methoxypropanoate) exhibit distinct electronic properties compared to para-substituted analogs. Meta substitution often reduces resonance stabilization, impacting reactivity in aromatic electrophilic substitutions .

- Biological Activity: Esters with electron-withdrawing groups (e.g., fluorine in ethyl 2-fluoro-3-oxo-3-phenylpropanoate) show enhanced bioactivity in antimicrobial assays, whereas methoxy groups may improve metabolic stability .

- Synthetic Utility: Amino-substituted esters like methyl (3S)-3-amino-3-phenylpropanoate hydrochloride are critical in asymmetric synthesis, enabling the production of enantiomerically pure drugs .

Actividad Biológica

Phenyl 3-methoxypropanoate, a compound with the chemical formula C10H12O3, has garnered attention in recent years for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Structure and Synthesis

Phenyl 3-methoxypropanoate can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound is known to undergo oxidation to yield phenyl 3-methoxypropanoic acid and can be reduced to form phenyl 3-methoxypropanol. These transformations are facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of phenyl 3-methoxypropanoate is primarily attributed to its interactions with specific enzymes and receptors in biological systems. While the exact pathways are still under investigation, preliminary studies suggest that it may influence cellular signaling pathways related to cancer proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that phenyl 3-methoxypropanoate exhibits significant anticancer activity. For instance, a series of experiments demonstrated its inhibitory effects on various cancer cell lines, particularly HCT-116 cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The mechanism of action appears to involve disruption of microtubule formation and induction of apoptosis through specific signaling pathways .

Table 1: Anticancer Activity of Phenyl 3-Methoxypropanoate

| Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 0.12 | Disruption of microtubule formation |

| Other Cancer Lines | 0.81 | Induction of apoptosis |

Enzyme Interaction

Phenyl 3-methoxypropanoate has also been investigated for its interactions with various enzymes. It is believed to act as an inhibitor or modulator of specific enzymatic activities, which may contribute to its overall biological effects. Further studies are needed to elucidate the precise enzyme targets and their relevance in therapeutic applications.

Case Studies

- In Vitro Studies : In vitro experiments have shown that phenyl 3-methoxypropanoate can selectively inhibit cancer cell growth while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .

- Mechanistic Insights : Research involving molecular docking studies revealed that phenyl 3-methoxypropanoate interacts with heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), indicating a complex mechanism that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.